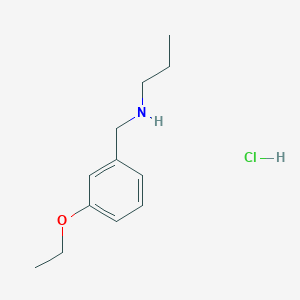

N-(3-Ethoxybenzyl)-1-propanamine hydrochloride

Description

N-(3-Ethoxybenzyl)-1-propanamine hydrochloride (CAS: 1048948-08-8) is a secondary amine hydrochloride salt with a molecular formula of C₁₂H₁₉NO·HCl and a molecular weight of 230 g/mol. The compound features a 3-ethoxybenzyl substituent attached to a 1-propanamine backbone, with a LogP value of 3.02, indicating moderate lipophilicity . It exists as a solid achiral compound with six rotatable bonds and is typically available at 95% purity.

Properties

IUPAC Name |

N-[(3-ethoxyphenyl)methyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO.ClH/c1-3-8-13-10-11-6-5-7-12(9-11)14-4-2;/h5-7,9,13H,3-4,8,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWSVSPTSHCZHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC(=CC=C1)OCC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048948-08-8 | |

| Record name | Benzenemethanamine, 3-ethoxy-N-propyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1048948-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethoxybenzyl)-1-propanamine hydrochloride typically involves the reaction of 3-ethoxybenzyl chloride with 1-propanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethoxybenzyl)-1-propanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: It can be reduced to form primary or secondary amines.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(3-Ethoxybenzyl)-1-propanamine hydrochloride has been studied for its potential therapeutic effects, particularly in the following areas:

- Antidepressant Activity : Research indicates that compounds with similar structures may exhibit serotonin reuptake inhibition, suggesting potential antidepressant properties.

- Antipsychotic Effects : Preliminary studies suggest interactions with dopamine receptors, which could lead to antipsychotic applications.

Case Study:

A study exploring the effects of benzylamines on neurotransmitter systems found that this compound modulates serotonin levels in vitro, indicating its potential use as an antidepressant agent.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for:

- Synthesis of Substituted Benzylamines : It can undergo nucleophilic substitution reactions to form diverse derivatives.

- Formation of Hydrochloride Salts : The hydrochloride form enhances solubility and stability for further reactions.

Table 1: Comparison of Reactivity with Related Compounds

| Compound | Reactivity Type | Common Uses |

|---|---|---|

| N-(3-Ethoxybenzyl)-1-propanamine HCl | Nucleophilic substitution | Intermediate in drug synthesis |

| N-(4-Ethoxybenzyl)-1-propanamine HCl | Similar reactivity | Antidepressant research |

| N-(2-Ethoxybenzyl)-1-propanamine HCl | Varying reactivity | Potential neuropharmacological uses |

Materials Science

In materials science, this compound is utilized for:

- Surface Modification : The compound can be employed as a silane coupling agent to enhance adhesion properties of materials such as polymers and glass.

- Nanoparticle Functionalization : It can modify the surface properties of nanoparticles, improving their stability and functionality.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated various benzylamine derivatives, including this compound, for their serotonin reuptake inhibition. The results indicated a significant increase in serotonin levels in treated neuronal cultures, supporting its potential as an antidepressant candidate.

Case Study 2: Surface Modification Applications

Research conducted on the use of amine-functionalized silanes demonstrated that this compound effectively enhanced the bonding strength between glass substrates and epoxy resins. This property is crucial for applications in coatings and adhesives.

Mechanism of Action

The mechanism of action of N-(3-Ethoxybenzyl)-1-propanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved include binding to active sites, altering enzyme activity, and modulating receptor functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

a. Halogenated Derivatives

- N-(4-Chlorobenzyl)-1-phenyl-2-propanamine Hydrochloride (CAS: 13371-56-7): Substitutes the 3-ethoxy group with a 4-chlorobenzyl group and includes a phenyl ring on the propanamine chain.

- N-(3-Bromobenzyl)-1-propanamine Hydrochloride : Replaces the ethoxy group with bromine at the benzyl para position. Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in biological systems .

b. Positional Isomers

- N-(2-Ethoxybenzyl)-1-propanamine Hydrochloride : The ethoxy group is at the benzyl ortho position instead of meta. Steric hindrance from the ortho substituent could reduce conformational flexibility and affect bioavailability .

c. Alkyl Chain Modifications

- N-(3-Ethoxybenzyl)-2-propen-1-amine Hydrochloride (CAS: 1049678-50-3): Features an allyl (propenyl) chain instead of propane.

Physicochemical Properties

Key Observations :

- The 3-ethoxybenzyl group in the target compound contributes significantly to its molecular weight and lipophilicity compared to simpler analogs like 1-propanamine hydrochloride.

- Benzydamine hydrochloride (LogP ~2.8) shares comparable lipophilicity but incorporates an indazole ring, enabling anti-inflammatory and analgesic effects .

- Nortriptyline hydrochloride, a tricyclic antidepressant, has higher LogP (~4.5) due to its fused aromatic system, enhancing blood-brain barrier penetration .

Pharmacological and Research Insights

- Benzydamine Hydrochloride : Widely used as a topical NSAID, demonstrating the importance of substituent-driven activity. Its indazole-oxy group enables local analgesic effects with minimal systemic side effects .

- N,N-Dimethyl-3-(3-piperidinylmethoxy)-1-propanamine Hydrochloride : Investigated for CNS applications, highlighting the role of piperidine moieties in modulating neurotransmitter systems .

- 1-Propanamine Hydrochloride : A foundational building block in organic synthesis, underscoring the versatility of propanamine derivatives in medicinal chemistry .

Biological Activity

N-(3-Ethoxybenzyl)-1-propanamine hydrochloride is a compound that has garnered attention for its potential biological activities. This article details its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound can be characterized by its molecular formula and a molecular weight of approximately 215.72 g/mol. The compound features an ethoxy group attached to a benzyl moiety, which is linked to a propanamine backbone. This structural configuration suggests potential interactions with various biological targets, particularly in pharmacological contexts.

The mechanism of action for this compound involves its ability to act as a ligand for specific receptors and enzymes. Similar compounds have been known to modulate the activity of neurotransmitter receptors, including:

- Dopamine Receptors : Potential interaction with dopamine pathways, which are crucial in mood regulation and neurological functions.

- NMDA Receptors : Given its structural similarity to other amines, it may influence synaptic plasticity and memory functions through NMDA receptor modulation.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antiproliferative Effects : Studies suggest that this compound may inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.

- Neuropharmacological Applications : Its interaction with neurotransmitter systems positions it as a candidate for treating neurological disorders.

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study investigated the antiproliferative effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell viability at specific concentrations, suggesting that the compound may induce apoptosis or inhibit proliferation through receptor-mediated pathways.

Case Study 2: Neuropharmacological Effects

Another research focused on the neuropharmacological potential of this compound. It was found to exhibit properties that could modulate NMDA receptor activity, which is crucial for learning and memory processes. Preliminary data indicated enhanced cognitive function in animal models treated with the compound.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(3-Ethoxybenzyl)-1-propanamine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : A two-step synthesis is typical: (1) alkylation of 3-ethoxybenzyl chloride with 1-propanamine, followed by (2) hydrochloride salt formation using HCl in anhydrous ethanol. Reaction optimization includes monitoring temperature (0–5°C during alkylation to minimize byproducts) and using excess amine to drive the reaction. Purification via recrystallization (ethanol/ether) ensures >99% purity .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

- Methodological Answer :

- Structural Confirmation : Use H and C NMR to verify the ethoxybenzyl proton environment (δ 6.7–7.3 ppm for aromatic protons) and propylamine chain (δ 2.5–3.2 ppm for N-CH). IR spectroscopy confirms N–H stretching (~3300 cm) and C–O–C ether bonds (~1250 cm) .

- Purity Assay : Reverse-phase HPLC with a C18 column (UV detection at 254 nm) and pharmacopeial titration methods (e.g., non-aqueous titration with perchloric acid) are standard .

Q. How should researchers handle solubility challenges in aqueous buffers during biological assays?

- Methodological Answer : Due to limited aqueous solubility (<5 mg/mL), prepare stock solutions in DMSO (≤1% v/v final concentration) or use cyclodextrin-based solubilizers. Verify stability via UV-Vis spectroscopy (λ = 270 nm) over 24 hours .

Advanced Research Questions

Q. What mechanistic studies are critical to elucidate the compound’s interaction with biological targets (e.g., receptors or enzymes)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with serotonin or adrenergic receptors, focusing on hydrogen bonding with the ethoxy group and cationic amine .

- In Vitro Binding Assays : Radioligand displacement studies (e.g., H-5-HT for serotonin receptors) with HEK293 cells expressing recombinant receptors. Calculate IC values using nonlinear regression .

Q. How can researchers resolve discrepancies in reported pharmacological activities across different studies?

- Methodological Answer :

- Batch Consistency : Compare impurity profiles (HPLC-MS) to rule out synthesis-derived contaminants (e.g., unreacted 3-ethoxybenzyl chloride) .

- Assay Variability : Standardize cell lines (e.g., CHO vs. HEK293), buffer pH (7.4 ± 0.1), and incubation times. Replicate studies with independent batches .

Q. What strategies mitigate N-oxide or hydrolytic degradation during long-term storage?

- Methodological Answer :

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) with LC-MS monitoring. Identify major degradation products (e.g., 3-ethoxybenzaldehyde via hydrolysis).

- Formulation : Lyophilize with cryoprotectants (trehalose, mannitol) or store under nitrogen in amber vials at −20°C to prevent oxidation .

Q. How should researchers design dose-response studies to account for species-specific metabolic differences?

- Methodological Answer :

- In Vivo/In Vitro Correlation (IVIVC) : Use hepatic microsomes from target species (e.g., human, rat) to quantify CYP450-mediated metabolism. Adjust dosing intervals based on half-life (t) differences .

- Metabolite Profiling : LC-HRMS to detect species-specific metabolites (e.g., N-demethylation in rodents vs. glucuronidation in primates) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s cytotoxicity in neuronal vs. non-neuronal cell lines?

- Methodological Answer :

- Cell-Specific Factors : Measure mitochondrial membrane potential (JC-1 assay) and ROS levels (DCFDA) to assess metabolic stress. Use isogenic cell lines to isolate genetic contributors.

- Dose-Dependent Effects : Repeat assays with narrower concentration gradients (e.g., 0.1–10 µM) to identify threshold effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.